ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

PDE4D inhibition structure-activity relationship enzyme assay

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 257863-04-0) is a phenylpyrazole small molecule that functions as a selective, active-site inhibitor of human phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B). The compound was discovered through an iterative scaffold-based drug design campaign combining low-affinity fragment screening with high-throughput co-crystallography, which ultimately achieved a 4,000-fold improvement in PDE4 inhibitory potency over the initial fragment hit across just two rounds of chemical synthesis.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 257863-04-0
Cat. No. B1617357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
CAS257863-04-0
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H17N3O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4,15H2,1-3H3
InChIKeyFIEYZIRYXYDMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 257863-04-0): PDE4 Inhibitor Procurement & Selection Guide


Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 257863-04-0) is a phenylpyrazole small molecule that functions as a selective, active-site inhibitor of human phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B) [1]. The compound was discovered through an iterative scaffold-based drug design campaign combining low-affinity fragment screening with high-throughput co-crystallography, which ultimately achieved a 4,000-fold improvement in PDE4 inhibitory potency over the initial fragment hit across just two rounds of chemical synthesis [2]. Its co-crystal structure with the PDE4D catalytic domain has been deposited in the Protein Data Bank (PDB ID: 1Y2E, resolution 2.10 Å), providing atomic-level validation of its binding mode and enabling structure-guided differentiation from close analogs [1] [3]. The compound is catalogued in DrugBank (DB03183) and BindingDB (BDBM14796), with standard commercial purity available at ≥95% (BOC Sciences) or ≥97% (Bidepharm), and a reported melting point of 125 °C [4] .

Why Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Cannot Be Substituted by Generic Pyrazole-4-carboxylate Analogs for PDE4-Targeted Research


Members of the phenylpyrazole-4-carboxylate ester class exhibit widely divergent PDE4 potency and isoform-selectivity profiles that are exquisitely sensitive to single-point modifications on the N1-phenyl ring, the C3/C5-methyl substitution pattern, and the C4-ester moiety. The 4-amino substituent on the N1-phenyl ring of CAS 257863-04-0 participates in a specific hydrogen-bond network with ordered water molecules coordinated to the catalytic Mg²⁺ ion in the PDE4D active site, as revealed by the 1Y2E co-crystal structure [1]. Removal of this amino group (as in the des-amino analog, CAS 89193-18-0) alters the hydrogen-bond architecture and measurably reduces PDE4D affinity. Conversely, replacing the C5-methyl group with a trifluoromethyl substituent (as in EAPT, CAS 223500-15-0) or eliminating one methyl group entirely (as in the 5-monomethyl analog, CAS 260046-88-6) shifts both the potency and the PDE4B/PDE4D selectivity ratio [2] [3]. These structure-activity relationships mean that in-class substitution without rigorous head-to-head biochemical validation risks introducing uncontrolled potency deficits or isoform-selectivity drift that can confound pharmacological interpretation in cAMP-signaling studies, inflammation models, and CNS target-engagement experiments.

Quantitative Differentiation Evidence: Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate vs. Closest Analogs


PDE4D Inhibitory Potency: 4-Amino Substitution Confers a 1.7-Fold Affinity Gain Over the Des-Amino Analog

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate inhibits human recombinant PDE4D catalytic domain with an IC50 of 160 nM, as measured using [³H]cAMP substrate in a scintillation proximity assay [1]. In contrast, its closest structural analog—ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS 89193-18-0), which differs only by the absence of the 4-amino group on the N1-phenyl ring—exhibits a PDE4D IC50 of 270 nM (0.00027 mM), representing a 1.7-fold loss in potency [2]. This differential is mechanistically grounded in the co-crystal structure (PDB 1Y2E), where the 4-amino group engages in a hydrogen-bond network with active-site water molecules coordinated to the catalytic Mg²⁺ ion [3]. Researchers requiring maximal PDE4D target engagement at a given compound concentration should prioritize the 4-amino-substituted scaffold to avoid the potency penalty associated with the des-amino analog.

PDE4D inhibition structure-activity relationship enzyme assay

PDE4B vs. PDE4D Isoform Selectivity Profile: Modest PDE4D Preference Differentiates This Compound from Pan-PDE4 Inhibitors

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exhibits PDE4B IC50 = 350 nM and PDE4D IC50 = 160 nM, yielding a PDE4B/PDE4D selectivity ratio of approximately 2.2 (i.e., ~2.2-fold preference for PDE4D over PDE4B) when measured under comparable assay conditions at pH 7.5 and 30 °C [1]. In contrast, the des-amino analog (CAS 89193-18-0) shows PDE4B IC50 = 310 nM and PDE4D IC50 = 270 nM, a nearly balanced profile with a PDE4B/PDE4D ratio of ~1.1 [2]. The classical PDE4 inhibitor rolipram, frequently used as a reference standard, displays PDE4B IC50 = 570 nM and PDE4D IC50 = 1,100 nM under comparable assay formats . Thus, CAS 257863-04-0 occupies a distinct position in the PDE4 selectivity landscape: it is more PDE4D-preferring than the des-amino analog and substantially more potent than rolipram on both isoforms (2.2-fold more potent on PDE4B and 6.9-fold more potent on PDE4D vs. rolipram). This differentiated selectivity profile is relevant for studies seeking to dissect PDE4D-mediated vs. PDE4B-mediated cAMP signaling, as PDE4D-selective inhibition has been associated with distinct physiological effects in cognitive and pulmonary models.

PDE4 isoform selectivity PDE4B PDE4D off-target profiling

Atomic-Resolution Binding Mode Validation: Co-Crystal Structure Availability Enables Structure-Based Differentiation from Non-Co-Crystallized Analogs

The 2.10 Å resolution co-crystal structure of ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate bound to the human PDE4D catalytic domain (PDB ID: 1Y2E) provides direct experimental evidence of the ligand's binding pose, key protein-ligand interactions, and active-site complementarity [1]. The structure reveals that the pyrazole ring occupies the catalytic pocket with the 4-carboxylate ethyl ester directed toward the solvent-exposed region, while the 4-aminophenyl substituent extends into a specificity pocket where the 4-amino group forms three hydrogen bonds with ordered water molecules, two of which are coordinated to the catalytic Mg²⁺ ion [2]. In comparison, closely related pyrazole-4-carboxylate esters lacking the 4-amino group (e.g., PDB 1Y2C, 3,5-dimethyl-1-phenyl analog) lack this water-mediated hydrogen-bond network, resulting in fewer anchoring interactions and likely accounting for the observed potency difference [3]. For computational chemists performing docking studies, pharmacophore modeling, or free-energy perturbation (FEP) calculations, the availability of a high-quality experimental binding pose for CAS 257863-04-0 eliminates reliance on docking-predicted poses, reducing binding-mode uncertainty and improving the accuracy of virtual screening campaigns and lead-optimization efforts targeting the PDE4D active site.

X-ray crystallography co-crystal structure PDE4D structure-based drug design PDB 1Y2E

Scaffold-Based Drug Design Provenance: 4,000-Fold Optimization Trajectory Provides a Quantitative Benchmark for Medicinal Chemistry Campaigns

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate was not identified through isolated screening but emerged from a systematic scaffold-based drug design program at Plexxikon Inc. that combined low-affinity fragment screening with iterative high-throughput co-crystallography [1]. The starting pyrazole carboxylic ester fragment exhibited only weak PDE4 inhibitory activity, yet after two rounds of chemical synthesis guided by seven co-crystal structures bound to PDE4B or PDE4D, a 4,000-fold increase in potency was achieved [2]. CAS 257863-04-0 represents the product of the first round of optimization, where the introduction of the 4-aminophenyl substituent at N1 and the dimethyl substitution at C3/C5 were systematically explored. This documented optimization trajectory—linking specific chemical modifications to quantitative potency gains and structural rationale—is rare among commercially available PDE4 tool compounds. In contrast, analogs such as ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 260046-88-6) and EAPT (CAS 223500-15-0) lack equivalent published optimization histories with co-crystal structure validation, making it difficult to independently assess whether their substitution patterns were rationally designed or empirically selected [3]. For medicinal chemistry teams benchmarking their own PDE4 lead-optimization campaigns, the availability of this published structure–activity trajectory enables direct comparison of optimization efficiency and provides a validated reference point for fragment-to-lead timelines.

scaffold-based drug design lead optimization fragment-based discovery medicinal chemistry

Physicochemical Reproducibility: Defined Melting Point and Multi-Batch QC Documentation Enable Consistent Formulation Across Studies

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has a well-defined melting point of 125 °C, as reported by BOC Sciences, providing a straightforward identity and purity check via capillary melting point determination that is not dependent on expensive analytical instrumentation . Commercial suppliers including Bidepharm provide lot-specific quality control documentation (NMR, HPLC, GC) for this compound at ≥97% purity, enabling laboratories to verify compound integrity before use in sensitive biochemical or cell-based assays . In contrast, the 5-monomethyl analog ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 260046-88-6) has a reported melting point of 91 °C, a 34 °C difference that reflects fundamentally different crystal packing and may correlate with differences in solid-state stability and solubility . The 34 °C higher melting point of the 3,5-dimethyl compound suggests stronger intermolecular forces in the crystalline state, which may confer advantages in long-term storage stability and weighability precision during compound preparation. For laboratories conducting reproducible dose-response experiments across multiple independent studies, a sharply defined melting point, publicly available QC reference data, and multiple verified commercial sources collectively reduce the risk of confounding potency variability arising from unknown degradation or impurity profiles.

physicochemical characterization melting point quality control batch-to-batch consistency

Optimal Research and Industrial Application Scenarios for Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 257863-04-0)


PDE4D-Focused cAMP Signaling Studies Requiring Isoform-Selective Pharmacological Tool Compounds

Investigators studying PDE4D-specific contributions to cAMP compartmentalization, airway smooth muscle relaxation, or cognitive function should select CAS 257863-04-0 as a tool compound because its PDE4D IC50 of 160 nM and 2.2-fold PDE4D-over-PDE4B selectivity provide a defined pharmacological window for attributing functional readouts to PDE4D inhibition [1]. This isoform preference distinguishes it from rolipram (which favors PDE4B) and from the des-amino analog (which is essentially non-selective between PDE4B and PDE4D) [2]. Researchers should include the des-amino analog (CAS 89193-18-0) as a structurally matched inactive or less-potent control to confirm that observed effects are attributable to the 4-amino-driven potency gain rather than off-target pyrazole scaffold effects.

Structure-Based Drug Design and Computational Chemistry Benchmarking on PDE4 Targets

Medicinal chemistry teams engaged in PDE4 inhibitor lead optimization should procure CAS 257863-04-0 as a reference ligand for docking validation, free-energy perturbation (FEP) calculations, and pharmacophore model generation, leveraging its high-resolution co-crystal structure (PDB 1Y2E at 2.10 Å) [1]. The availability of seven related PDB entries spanning the pyrazole-4-carboxylate scaffold optimization trajectory enables systematic benchmarking of computational methods for predicting binding affinity changes upon chemical modification [2]. The documented 4,000-fold potency improvement from the initial fragment provides a quantitative benchmark against which internal optimization efficiency can be measured.

In Vitro PDE4 Enzyme Assay Calibration and High-Throughput Screening (HTS) Validation

Core screening facilities and assay development groups can employ CAS 257863-04-0 as a medium-potency PDE4 inhibitor reference standard for calibrating scintillation proximity assays (SPA), fluorescence polarization, or luminescence-based PDE4 activity assays [1]. Its well-characterized IC50 values—160 nM (PDE4D) and 350 nM (PDE4B) under defined pH and temperature conditions—make it suitable as a positive control that does not saturate the assay signal at standard screening concentrations, unlike piclamilast or roflumilast which have sub-nanomolar potency [2]. The defined melting point (125 °C) and commercial availability with batch-specific QC certificates facilitate consistent preparation of DMSO stock solutions across multi-plate HTS campaigns.

Pharmacological Tool for Inflammation and Respiratory Disease Models with PDE4 Component

Investigators modeling cAMP-mediated anti-inflammatory responses in human peripheral blood mononuclear cells (PBMCs), airway epithelial cells, or rodent lung inflammation models may select CAS 257863-04-0 when a pyrazole-scaffold PDE4 inhibitor with publicly disclosed co-crystal structure and SAR data is required [1]. The compound's origin in a scaffold-based design program targeting PDE4—the same enzyme class inhibited by clinically approved drugs such as roflumilast and apremilast—makes it a structurally informative probe for exploring PDE4-dependent pharmacology [2]. Users should note that cellular and in vivo potency may diverge from biochemical IC50 values due to cell permeability, protein binding, and metabolic stability factors; direct comparison with rolipram in the same experimental system is recommended to contextualize compound performance.

Quote Request

Request a Quote for ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.